N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Overview
Description
N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolopyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridazine core, followed by the introduction of the furan and pyrrolidine moieties, and finally the acetamide group. Common reagents used in these steps include thionyl chloride, furan-2-carboxylic acid, and pyrrolidine, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or heterocyclic core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyridazine derivatives, which may have different substituents on the core structure. Examples include:
- N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- N-(2,6-diethylphenyl)-2-(7-(thiophen-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Uniqueness
The uniqueness of N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-3-16-9-7-10-17(4-2)20(16)26-19(31)15-30-24(32)22-23(21(28-30)18-11-8-14-33-18)34-25(27-22)29-12-5-6-13-29/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLLHKYPYVLGLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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